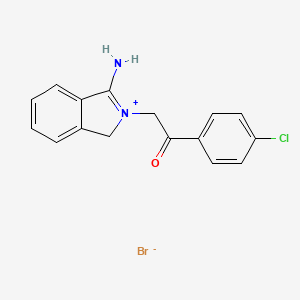

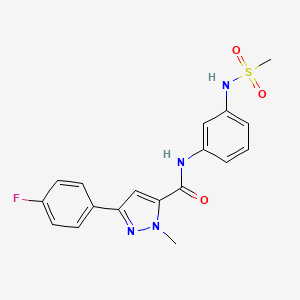

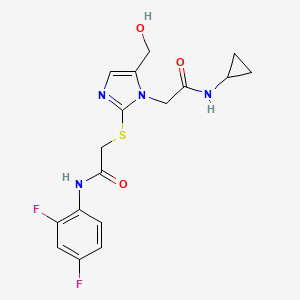

![molecular formula C14H11N3OS2 B2966526 N-[2-氨基-4-(噻吩-2-基)-1,3-噻唑-5-基]苯甲酰胺 CAS No. 373613-15-1](/img/structure/B2966526.png)

N-[2-氨基-4-(噻吩-2-基)-1,3-噻唑-5-基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide” is a compound that has been studied for its potential biological activities . It is a selective HDAC1/2 inhibitor, exhibiting selectivity over class II HDACs 3-8 . It shows high-affinity to HDAC1 and HDAC2 with Ki of 0.2 and 1.5 nM, respectively .

Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The reaction can be achieved by grinding of various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The structure of Human HDAC2 in complex with this inhibitor has been deposited in the Protein Data Bank .Chemical Reactions Analysis

This compound, like other N-cyanoacetamides, can take part in a variety of condensation and substitution reactions . It has been used as a reactant where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学研究应用

抗菌应用

一项研究合成了 N-苯基-4-(4-(噻唑-2-基)-苯基)-噻唑-2-胺衍生物和 5-(2-(苯基氨基)-噻唑-4-基)-苯甲酰胺醚,测试了它们对革兰氏阳性菌、革兰氏阴性菌和真菌菌株的抗菌活性。一些分子表现出有效的活性,超过了参考药物,尤其是对革兰氏阳性菌株 (Bikobo 等,2017)。

抗癌评价

针对 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的研究表明,它们对多种癌细胞系具有有希望的抗癌活性,包括 MCF-7(乳腺癌)和 A549(肺癌),一些衍生物表现出的活性高于参考药物依托泊苷 (Ravinaik 等,2021)。

抗过敏剂

N-(4-取代-噻唑基)草酰胺酸衍生物表现出显着的抗过敏活性,在大鼠 PCA 模型中优于二钠色甘酸钠。这表明有可能开发出更有效的抗过敏药物 (Hargrave 等,1983)。

组蛋白脱乙酰酶抑制

一种衍生物 N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺被发现是一种口服活性组蛋白脱乙酰酶抑制剂,具有潜在的抗癌应用。它选择性地抑制 HDAC 1-3 和 11,在体内表现出显着的抗肿瘤活性 (Zhou 等,2008)。

抗真菌剂

合成新的 5-(2-取代-1,3-噻唑-5-基)-2-羟基苯甲酰胺及其 2-烷氧基衍生物旨在探索潜在的抗真菌活性。对这些化合物进行表征和抗真菌活性测试,表明其在制药行业中的应用多样性 (Narayana 等,2004)。

材料科学应用

合成了一种新型的 2,5-二(2-噻吩基)吡咯衍生物,4-氨基-N-(2,5-二(噻吩-2-基)-1H-吡咯-1-基)苯甲酰胺,并在聚合后对其光学性质进行了研究。这项研究说明了此类化合物在开发具有独特光学性质的新材料中的潜在用途 (Soyleyici 等,2013)。

作用机制

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, have shown to inhibit the replication of various rna and dna viruses . This suggests that N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide might interact with its targets in a way that disrupts the normal functioning of the cells, leading to the observed biological effects.

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to possess various biological activities, suggesting that they may affect multiple biochemical pathways . These pathways could be related to the synthesis of neurotransmitters, the degradation of tryptophan in higher plants, and the production of various biologically active compounds .

Pharmacokinetics

It’s worth noting that the in-silico admet properties of a similar compound pointed to a significant drug-likeness feature, based on the lipinski criteria . This suggests that N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide might have favorable pharmacokinetic properties that impact its bioavailability.

Result of Action

Similar compounds, such as indole derivatives, have shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide might have similar effects at the molecular and cellular levels.

Action Environment

It’s worth noting that the interaction of a similar compound with ct-dna was investigated using fluorescence spectroscopy, viscosity measurement, and adsorption measurement . This suggests that the action of N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide might be influenced by environmental factors such as temperature and the presence of other molecules.

属性

IUPAC Name |

N-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS2/c15-14-16-11(10-7-4-8-19-10)13(20-14)17-12(18)9-5-2-1-3-6-9/h1-8H,(H2,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYBLEVOJLQXHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)N)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

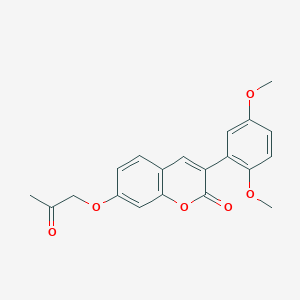

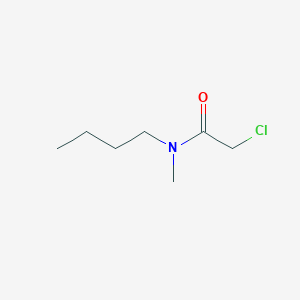

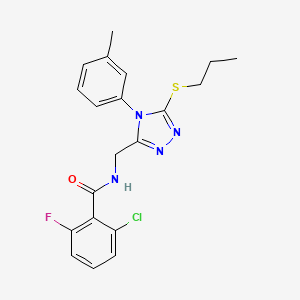

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2966443.png)

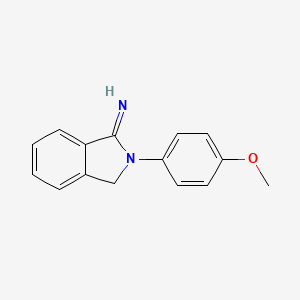

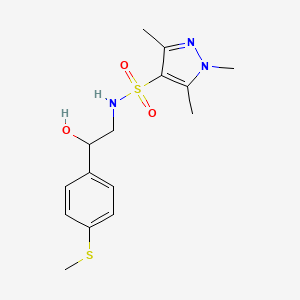

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2966452.png)

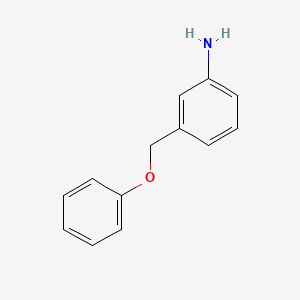

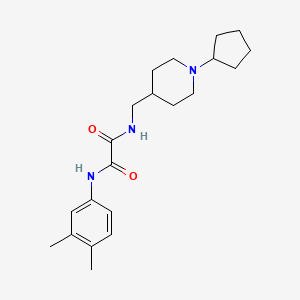

![2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2966464.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2966465.png)